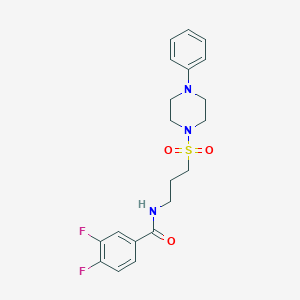

3,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound with the molecular formula C20H23F2N3O3S. It has a molecular weight of 423.48 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with two fluorine atoms at the 3 and 4 positions of the benzene ring. Attached to the benzamide core is a propyl chain, which is connected to a sulfonyl group. This sulfonyl group is further connected to a phenylpiperazine .Applications De Recherche Scientifique

Synthesis and Characterization

3,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting the potential of similar compounds for anticancer applications (Ravichandiran et al., 2019). Similarly, the role of different diamine monomers, including sulfone groups, in the properties of polyimide films suggests the importance of structural variation in the development of high-performance materials (Jeon et al., 2022).

Chemical Reactions and Mechanisms

Research has also focused on the chemical reactions and mechanisms involving similar compounds. The study of oxidative sulfamidation and trifluoroacetamidation reactions has provided insights into the behavior of sulfonamides under oxidative conditions, offering valuable information for the synthesis of novel organic compounds (Moskalik et al., 2017). Additionally, the copper(II)-catalyzed remote sulfonylation of aminoquinolines has shown efficient ways to introduce sulfone groups into complex molecules, enhancing their potential for pharmaceutical applications (Xia et al., 2016).

Material Science Applications

In material science, the synthesis of sulfonated polytriazoles using new fluorinated diazide monomers has been explored for their proton exchange properties, indicating the potential of such compounds in the development of proton exchange membranes (Singh et al., 2014). This research is pivotal for advancing fuel cell technologies.

Biological and Medicinal Chemistry

On the medicinal chemistry front, the synthesis and applications of triflamides and triflimides have been reviewed for their use in organic chemistry, medicine, and biochemistry, underscoring the versatility of sulfonamide derivatives in various biological and chemical reactions (Moskalik & Astakhova, 2022). Moreover, the exploration of antimalarial sulfonamides against COVID-19 utilizing computational calculations and molecular docking studies has opened new avenues for the repurposing of sulfonamide derivatives in the fight against emerging infectious diseases (Fahim & Ismael, 2021).

Propriétés

IUPAC Name |

3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O3S/c21-18-8-7-16(15-19(18)22)20(26)23-9-4-14-29(27,28)25-12-10-24(11-13-25)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKXEGVXMCWFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)

![1-(Thiomorpholin-4-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2599824.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2599835.png)

![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide](/img/structure/B2599836.png)